Iron(iii)choline citrate
Description
Historical Perspectives on the Discovery and Initial Academic Inquiry of Iron(III) Choline (B1196258) Citrate (B86180)
The initial academic and commercial interest in iron(III) choline citrate stemmed from its potential application in treating iron-deficiency anemia. A 1951 patent detailed the preparation of these novel therapeutic agents by reacting choline dihydrogen citrate with appropriate iron salts, such as ferric hydroxide (B78521). google.com The resulting compounds were described as being useful for administration to both humans and animals for treating certain types of anemia. google.com The patent suggested these compounds were potentially coordination products of ferricholine citrate and ferric hydroxide, with the iron and choline dihydrogen citrate not necessarily in molar proportions. google.com
Early research focused on the compound's hematinic properties. A 1978 study published in the Journal of the Korean Pediatric Society investigated the clinical effects of "ferrocholinate," described as a choline citrate iron salt synthesized by reacting ferric hydroxide with choline dihydrogen citrate. e-cep.org This research highlighted its use in the treatment of microcytic, hypochromic anemias due to iron deficiency. e-cep.org The rationale for its use was that as a chelate, it would not release high concentrations of free ionic iron in the gastrointestinal tract. e-cep.org
Parallel to human studies, the compound's efficacy was explored in veterinary medicine. A 1967 study published in the American Journal of Veterinary Research examined the use of ferric choline citrate in preventing iron-deficiency anemia in baby pigs. nih.gov This line of inquiry continued with a 1988 study at Oklahoma State University that assessed a supplement containing ferric choline citrate ("Swinacol") for improving the performance of early-weaned pigs. okstate.edu These initial investigations firmly established the primary research focus on iron(III) choline citrate as an iron supplement for therapeutic use.
Evolution of Research Paradigms for Iron(III) Choline Citrate in Biochemical Systems
The research paradigm for iron(III) choline citrate has evolved from its initial focus on treating simple iron deficiency to exploring its more complex roles in biochemical and physiological processes. While early work established its efficacy as an iron source e-cep.orgnih.gov, subsequent research delved into its bioavailability and interactions within biological systems. A 1981 study in the Journal of Animal Science conducted a more quantitative analysis, determining the bioavailability of iron from ferric choline citrate in young pigs and comparing it to the standard ferrous sulfate. oup.comresearchgate.net
More recent research has shifted towards understanding the interplay between the iron and choline components of the complex at a molecular level, particularly in developmental biology. For instance, studies have investigated how developmental iron deficiency and choline supplementation interact to affect gene expression and epigenetic regulation in the rat hippocampus. nih.govmdpi.com This research paradigm moves beyond simple nutrient replenishment to explore the compound's influence on neurodevelopmental pathways, gene regulation, and cellular metabolism, such as oxidative phosphorylation. nih.govmdpi.com The findings suggest a complex interaction between iron status and choline supplementation that can influence neuronal differentiation and plasticity. nih.gov
A distinct and more recent research avenue has emerged in the field of materials science. A 2002 study demonstrated that iron(III) choline citrate could be used as a precursor for the synthesis of nanocrystalline magnetite through thermal decomposition. narod.ru This application represents a significant departure from the biochemical and nutritional focus, highlighting the compound's potential in the chemical synthesis of magnetic oxide materials. narod.ru This evolution showcases a broadening of research interest, from a therapeutic agent to a tool in developmental neuroscience and a precursor in materials chemistry.
Synonymous Nomenclature and Structural Variability in Academic Literature for Iron(III) Choline Citrate
The academic and chemical literature reveals considerable ambiguity regarding the precise nomenclature and structure of iron(III) choline citrate. It is often referred to by various synonyms, and its molecular formula is not consistently defined, reflecting its nature as a complex salt of indefinite stoichiometry. google.comchemicalbook.com
Common synonyms found in the literature include:
Ferrocholinate e-cep.orgglentham.comlohmann-minerals.com
Choline citrate iron salt e-cep.orgchemicalbull.com
Iron choline citrate thegoodscentscompany.com
Iron 2-hydroxy-1,2,3-propanetricarboxylate complex thegoodscentscompany.com
This variability in naming is mirrored by inconsistencies in the reported chemical structure and molecular formula. Different sources propose varying ratios of iron, choline, and citrate. For example, PubChem, a major chemical database, lists multiple entries that could correspond to this compound, each with a different molecular formula and weight. nih.govnih.gov This structural ambiguity was recognized early on, with a 1951 patent noting that the compound is formed from choline dihydrogen citrate and iron salts, but not necessarily in fixed molar proportions. google.com The product is described as a complex that may be a coordination product of ferricholine citrate and ferric hydroxide. google.com
The table below illustrates the different molecular formulas and corresponding molecular weights attributed to iron(III) choline citrate in various scientific sources. This highlights the structural variability and the challenge in defining a single, precise chemical entity.
| Source/Database ID | Reported Molecular Formula | Reported Molecular Weight (g/mol) |
|---|---|---|
| PubChem CID 44134720 | C33H63Fe2N3O24nih.gov | 997.5 nih.gov |
| PubChem CID 129723012 | C11H21FeNO8nih.gov | 351.13 nih.gov |
| Glentham Life Sciences | C6H10FeO10 · C5H14NO glentham.com | 402.153 glentham.com |
| Pharmaffiliates | C27H52FeN3O17pharmaffiliates.com | 746.56 pharmaffiliates.com |
| Chemical Bull Pvt. Ltd. | C33H63Fe2N3O24chemicalbull.com | 991.5 chemicalbull.com |
The IUPAC name provided for the structure in PubChem CID 44134720 is 3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-hydroxyethyl(trimethyl)azanium;iron, further illustrating the complexity of the compound's representation. nih.govpharmacompass.com This variability underscores that "Iron(III) choline citrate" may not refer to a single, discrete molecule but rather to a family of related complexes or coordination compounds.
Properties
Molecular Formula |
C33H63Fe2N3O24 |
|---|---|
Molecular Weight |
997.5 g/mol |
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-hydroxyethyl(trimethyl)azanium;iron |
InChI |
InChI=1S/3C6H8O7.3C5H14NO.2Fe/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-6(2,3)4-5-7;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*7H,4-5H2,1-3H3;;/q;;;3*+1;;/p-3 |
InChI Key |
NYWMIMASXWUUPM-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Fe].[Fe] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways of Iron Iii Choline Citrate
Established Synthetic Routes for Iron(III) Choline (B1196258) Citrate (B86180)
The traditional synthesis of iron(III) choline citrate has been well-documented in patent literature, outlining straightforward methods for its preparation. These routes typically involve the reaction of a choline citrate species with an iron(III) compound in an aqueous medium.
One of the primary established methods involves the reaction of freshly prepared ferric hydroxide (B78521) with choline dihydrogen citrate. researchgate.netresearchgate.netgoogle.com In this process, the reactants are mixed in water and heated to approximately 80°C until a clear, homogeneous solution is formed. researchgate.netresearchgate.net The resulting reddish-brown solution can be used directly or dried to obtain a solid, amorphous product. researchgate.netresearchgate.net The molar ratio of the reactants can be varied, influencing the iron content of the final product. researchgate.net For instance, a reaction using a 1:1 molar ratio of iron to choline dihydrogen citrate has been described. researchgate.net
Another established synthetic approach utilizes tricholine citrate as the starting material, which is then reacted with ferric citrate in an aqueous solution. chemicalbook.com The mixture is agitated until the ferric citrate dissolves, leading to a color change from brown to green, indicating the formation of the iron(III) choline citrate complex. chemicalbook.com The water is subsequently removed through methods such as vacuum evaporation or azeotropic distillation with solvents like benzene (B151609) or toluene. chemicalbook.com The resulting viscous mass can be solidified by treatment with methanol (B129727), followed by filtration and drying to yield a green crystalline compound. chemicalbook.com
A variation of this method involves the reaction of choline dihydrogen citrate with ferrous carbonate. google.com This reaction is characterized by the evolution of carbon dioxide gas. The mixture is heated to drive the reaction to completion and remove the dissolved gas, resulting in a reddish-brown solution of the iron complex. google.com
These established methods provide a foundation for the production of iron(III) choline citrate, with variations in the starting materials and reaction conditions leading to products with different physical forms (amorphous or crystalline) and colors (reddish-brown or green).
Table 1: Established Synthetic Routes for Iron(III) Choline Citrate
| Starting Material 1 | Starting Material 2 | Solvent | Key Reaction Conditions | Product Description |
| Choline Dihydrogen Citrate | Ferric Hydroxide | Water | Heating to ~80°C | Reddish-brown amorphous solid researchgate.netresearchgate.net |
| Tricholine Citrate | Ferric Citrate | Water | Agitation, followed by water removal (vacuum, azeotropic distillation) and methanol treatment | Green crystalline compound chemicalbook.com |
| Choline Dihydrogen Citrate | Ferrous Carbonate | Water | Heating to ~80°C with stirring | Reddish-brown solid google.com |
Novel Approaches and Advancements in Iron(III) Choline Citrate Synthesis
While the established routes for synthesizing iron(III) choline citrate are effective, ongoing research focuses on developing novel methodologies that offer improved efficiency, sustainability, and control over the final product's properties. These advancements often draw from broader progress in materials science and green chemistry.
One potential area for novel synthesis is the use of mechanochemistry . This solvent-free approach, which utilizes mechanical force (e.g., ball milling) to initiate chemical reactions, has been successfully applied to other iron-catalyzed reactions. researchgate.net Applying this to iron(III) choline citrate synthesis could significantly reduce solvent waste and potentially lead to the formation of unique polymorphic forms of the compound.
The application of deep eutectic solvents (DES) as a reaction medium presents another innovative pathway. mdpi.com DES are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than their individual components. They are often biodegradable and have low toxicity, making them a "green" alternative to traditional organic solvents. The synthesis of iron oxide nanoparticles has been demonstrated in a DES system of choline chloride and urea, suggesting the feasibility of adapting this method for the synthesis of iron(III) choline citrate. nih.gov
Microwave-assisted synthesis is another modern technique that could be applied. conicet.gov.ar This method uses microwave radiation to rapidly heat the reactants, often leading to significantly shorter reaction times and increased product yields compared to conventional heating. conicet.gov.ar
Furthermore, advancements in the synthesis of related iron complexes, such as ferric citrate, can provide insights into novel approaches for iron(III) choline citrate. For instance, studies on the synthesis of ferric citrate complexes have explored the influence of reactant ratios on the formation of mononuclear versus polynuclear structures, a level of control that could be beneficial for tailoring the properties of iron(III) choline citrate. scienceforecastoa.com
The thermal decomposition of iron(III) choline citrate itself has been studied as a novel method to produce nanocrystalline magnetite (Fe₃O₄). narod.ru While this is a decomposition process rather than a synthesis of the parent compound, it highlights the potential for using iron(III) choline citrate as a precursor in the synthesis of other valuable iron-based nanomaterials.
Optimization of Reaction Conditions for Iron(III) Choline Citrate Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of iron(III) choline citrate, as well as for controlling its physicochemical properties. Key parameters that can be adjusted include temperature, pH, reactant concentration, and reaction time.
Research on the synthesis of ferric citrate complexes has shown that the pH of the reaction medium is a critical factor. scienceforecastoa.com For the synthesis of ferric citrate from iron(III) nitrate (B79036) and citric acid, a basic pH of around 8 was found to be optimal. scienceforecastoa.com Similarly, in a novel process for producing tricholine citrate, a precursor to iron(III) choline citrate, adjusting the pH to above 8.5 is a key step. google.com This suggests that controlling the pH during the synthesis of iron(III) choline citrate could significantly impact the reaction's efficiency and the nature of the final product.
The molar ratio of reactants is another important parameter to optimize. In the synthesis of ferric citrate complexes, varying the ratio of citric acid to iron nitrate was shown to influence the formation of different complex structures. scienceforecastoa.com This principle can be applied to the synthesis of iron(III) choline citrate to control the iron content and potentially the coordination environment of the iron center.
Temperature is a well-established parameter for optimization. In the traditional synthesis methods, temperatures around 80°C are commonly used. researchgate.netresearchgate.netgoogle.com However, a systematic study could determine the optimal temperature for maximizing yield and minimizing reaction time. For instance, in the synthesis of tricholine citrate, the reaction is carried out at a temperature above 50°C. google.com
Reaction time also requires optimization. While some established methods involve heating until a homogeneous solution is formed, which can be subjective, modern optimization studies would involve analyzing product yield and purity at different time points to determine the most efficient reaction duration. researchgate.net
Finally, the choice of purification method can impact the final product's quality. The use of methanol to solidify the product from a viscous mass, as described in one of the established methods, is one example of a purification step that could be optimized. chemicalbook.com Other techniques, such as recrystallization or chromatography, could also be explored to achieve higher purity.
Table 2: Key Parameters for Optimization of Iron(III) Choline Citrate Synthesis
| Parameter | Potential Impact on Synthesis |
| pH | Influences reaction rate and product formation scienceforecastoa.comgoogle.com |
| Reactant Molar Ratio | Affects iron content and complex structure scienceforecastoa.com |
| Temperature | Impacts reaction kinetics and yield researchgate.netresearchgate.netgoogle.comgoogle.com |
| Reaction Time | Determines the extent of reaction and can affect impurity profile researchgate.net |
| Solvent/Purification Method | Influences product form (crystalline vs. amorphous) and purity chemicalbook.com |
Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of Iron Iii Choline Citrate Complexes
Spectroscopic Techniques for Iron(III)choline Citrate (B86180) Structural Confirmation (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are indispensable tools for probing the molecular structure and bonding within iron(III) choline (B1196258) citrate. labmanager.comiip.res.in Each technique provides unique insights into the complex's composition and the interaction between its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR studies specifically on iron(III) choline citrate are not extensively reported in the provided results, NMR spectroscopy, in general, is a powerful technique for determining the structure of organic molecules. iip.res.in For the choline and citrate components, ¹H and ¹³C NMR would confirm their respective chemical environments. However, the paramagnetic nature of the Fe(III) ion can lead to significant broadening of NMR signals, making interpretation challenging.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. labmanager.comiip.res.in In the context of iron(III) choline citrate, IR spectra would reveal characteristic absorption bands for the hydroxyl (-OH) and carboxylate (-COO⁻) groups of citric acid, as well as the hydroxyl and quaternary ammonium (B1175870) groups of choline. d-nb.info The coordination of the carboxylate and hydroxyl groups to the iron center would be expected to cause shifts in their respective vibrational frequencies compared to the free ligands. d-nb.info Specifically, the difference in the antisymmetric and symmetric stretching vibrations of the carboxylate groups can indicate the coordination mode (e.g., monodentate, bidentate). d-nb.info
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used to study the electronic transitions in transition metal complexes. For iron(III) complexes, the spectra are often characterized by ligand-to-metal charge transfer (LMCT) bands. researchgate.net The UV-Vis spectrum of iron(III) choline citrate would be sensitive to the coordination environment of the iron atom and the pH of the solution. researchgate.net Studies on related iron(III) citrate complexes have shown the appearance of isosbestic points in the UV-Vis spectra as a function of pH, indicating equilibria between different complex species in solution. researchgate.netresearchgate.net
Crystallographic Analysis of Iron(III)choline Citrate Stoichiometry and Coordination Geometry
For iron(III) choline citrate, a crystallographic study would precisely determine the stoichiometry of iron, choline, and citrate within the crystal lattice. It would also reveal the coordination number and geometry of the iron(III) center. Based on studies of other iron(III) citrate complexes, the iron ion is often found in an octahedral coordination environment, bonded to oxygen atoms from the carboxylate and hydroxyl groups of the citrate ligand. d-nb.inforesearchgate.net The choline cation would be present as a counterion, balancing the charge of the anionic iron-citrate complex.
Determination of Iron:Choline:Citrate Molar Ratios and Molecular Formula in Various Forms
The molar ratio of the components in iron(III) choline citrate can vary, leading to different molecular formulas.
One identified form of iron(III) choline citrate has a molecular ratio of iron:choline:citrate of 2:3:3. google.com This corresponds to the molecular formula C₃₃H₅₇Fe₂N₃O₂₄. google.com Another potential form is a 1:1:1 iron:choline:citrate complex with the molecular formula C₁₁H₂₁FeNO₈. google.comnih.gov A patent from 1951 describes the preparation of iron choline citrates by reacting choline dihydrogen citrate with ferric hydroxide (B78521), where the iron may exist in ratios up to 1 mol of iron to 1 mol of choline dihydrogen citrate. google.com
| Iron:Choline:Citrate Molar Ratio | Molecular Formula | Molecular Weight (g/mol) | Source |
|---|---|---|---|
| 2:3:3 | C₃₃H₅₇Fe₂N₃O₂₄ | 991.5 (approx.) | google.com |
| 1:1:1 | C₁₁H₂₁FeNO₈ | 348.11 | google.comnih.gov |
Investigating the Coordination Environment of Iron in this compound
The coordination environment of the iron(III) ion in these complexes is a key aspect of their chemistry. In iron(III) citrate complexes, the iron is typically coordinated by the oxygen atoms of the carboxylate and α-hydroxyl groups of the citrate ligand. nih.govnih.gov Depending on the pH and the iron-to-citrate ratio, citrate can act as a bidentate or tridentate ligand, and can bridge multiple iron centers to form mononuclear, dinuclear, or polynuclear complexes. nih.govscience.gov
Studies on various iron(III) citrate systems using techniques like Mössbauer and EPR spectroscopy have provided insights into the iron coordination. d-nb.infonih.gov For instance, at a 1:1 iron to citrate molar ratio, polynuclear species, likely trinuclear, have been observed to prevail. nih.govscience.gov In the presence of excess citrate, the formation of mononuclear iron species with different coordination environments has been confirmed. nih.gov In many structurally characterized iron complexes, the Fe(III) ion adopts a six-coordinate, octahedral geometry. d-nb.inforesearchgate.net
| Technique | Observation | Inferred Coordination Environment | Source |
|---|---|---|---|
| Mössbauer & EPR Spectroscopy | At 1:1 iron:citrate ratio, polynuclear species (likely trinuclear) dominate. With excess citrate, mononuclear species coexist. | Variable coordination depending on stoichiometry. | nih.gov |
| IR Spectroscopy | Shift in carboxylate vibrational frequencies upon complexation. | Coordination through carboxylate groups. | d-nb.info |
| X-ray Crystallography (of related complexes) | Fe(III) often six-coordinate. | Octahedral geometry. | d-nb.inforesearchgate.net |
Coordination Chemistry and Ligand Interactions of Iron Iii Choline Citrate
Nature of Iron-Ligand Bonding within Iron(III)choline Citrate (B86180) Complexes
The coordination chemistry of iron(III) choline (B1196258) citrate is centered on the interaction between the central iron(III) ion and the surrounding ligands, principally citrate. The Fe³⁺ ion acts as a hard Lewis acid, preferentially binding to hard Lewis base donor atoms, such as the oxygen atoms provided by the citrate molecule. nih.gov
Citrate is a multidentate ligand, meaning it can bind to the central metal ion through multiple points of attachment, forming a stable chelate ring structure. In the case of iron(III) coordination, studies on various iron-citrate complexes have revealed that the bonding involves not only the carboxylate groups of the citric acid but also its central alcoholic hydroxyl group. rsc.orgkcl.ac.ukresearchgate.net X-ray crystallography data of related iron-citrate compounds confirm that this hydroxyl group deprotonates upon complex formation to participate directly in coordinating the Fe(III) ion. rsc.orgkcl.ac.ukresearchgate.net This involvement of the alkoxide group is a critical feature of the chelation and contributes significantly to the stability of the resulting complex.
Stability and Speciation of Iron(III)choline Citrate in Aqueous and Defined Biological Milieus
The behavior of iron(III) choline citrate in aqueous solutions is intricate, with its speciation—the distribution of different complex forms—being highly dependent on both the pH of the solution and the molar ratio of iron to citrate. rsc.orgkcl.ac.uknih.gov The chemistry of ferric citrate is noted for its complexity, as various monomeric, dimeric, and trimeric species can coexist in equilibrium. rsc.orgkcl.ac.ukresearchgate.net
At low pH and with an excess of citrate, mononuclear (single iron ion) complexes tend to form. nih.gov As the pH increases or the iron-to-citrate ratio changes, these can polymerize into larger, polynuclear oligomeric complexes. rsc.orgnih.gov For instance, research has identified that at high iron-to-citrate ratios, such as those found in the xylem sap of some plants, tri-iron(III), tri-citrate complexes may be favored. nih.gov In contrast, environments with lower iron concentrations might favor the formation of binuclear species like di-iron(III), di-citrate. nih.gov
The stability of these complexes is quantified by their stability constants (logβ). Detailed spectrophotometric and voltammetric studies have determined these constants for several key iron(III)-citrate species that are relevant in biological contexts. nih.govresearchgate.net The inability in older studies to account for the deprotonation of the citrate's alcoholic hydroxyl group was a major source of divergence in reported affinity constants. rsc.orgkcl.ac.ukresearchgate.net More recent assessments, however, provide a clearer picture of their stability.
Below is a table of stability constants for various iron(III)-citrate species identified in aqueous solution, which are fundamental to understanding the state of iron(III) choline citrate in similar environments.
Table 1: Stability Constants (logβ) of Selected Iron(III)-Citrate Species in Aqueous Solution
| Iron(III)-Citrate Species | Formula | logβ Value | Reference |
|---|---|---|---|
| Monoprotonated Ferric Monocitrate | [FeLH] | 25.69 | nih.govresearchgate.net |
| Diprotonated Ferric Dicitrate | [FeL₂H₂]³⁻ | 48.06 | nih.govresearchgate.net |
| Monoprotonated Ferric Dicitrate | [FeL₂H]⁴⁻ | 44.60 | nih.govresearchgate.net |
| Ferric Dicitrate | [FeL₂]⁵⁻ | 38.85 | nih.govresearchgate.net |
Data derived from spectrophotometric and voltammetric studies by Vukosav et al. (2012). "L" represents the fully deprotonated citrate ligand (Cit⁴⁻).
Comparative Analysis of Chelating Properties with Other Iron-Citrate Complexes
The effectiveness of a chelating agent is determined by the stability of the complex it forms with a metal ion. Citrate is an effective, but moderately strong, chelator for iron(III). Its properties can be compared with other organic acids and highly specialized iron chelators known as siderophores.
While direct stability constants for iron(III) choline citrate are not separately reported from the foundational iron-citrate species, the data in Table 1 serve as the basis for comparison. One study comparing iron(III) complexation with citrate and tartrate found that the iron-tartrate complex was more stable than the iron-citrate complex under the investigated conditions. chem-soc.si
Siderophores, which are produced by microorganisms to acquire iron, represent the upper echelon of iron chelation. nih.gov These molecules form hexadentate, octahedral complexes with Fe(III) with exceptionally high stability constants, often ranging from 10²³ to 10⁴⁹. nih.gov This makes them far more powerful chelators than simple organic acids like citrate.
The following table provides a comparative perspective on the chelating strength of citrate relative to other ligands.
Table 2: Comparative Stability of Iron(III) Complexes with Various Chelating Ligands
| Ligand | Complex Species/Type | Stability Constant (logβ or logK) | Reference |
|---|---|---|---|
| Citrate | [Fe(Cit)₂]⁵⁻ | logβ = 38.85 | nih.govresearchgate.net |
| Citrate | Fe-Cit Complex (unspecified) | logβ = 2.73 (overall) | chem-soc.si |
| Tartrate | Fe(Tar)₃ | Reported as three times more stable than the Fe-Cit complex in the same study. | chem-soc.si |
| Siderophores (general) | Fe(III)-Siderophore | logK values typically range from 23 to 49 | nih.gov |
This table illustrates that while citrate is an effective chelator, its complexes are less stable than those formed by ligands like siderophores.
Biochemical Mechanisms of Iron Iii Choline Citrate in Non Clinical Biological Systems
Mechanistic Studies of Iron(III) Choline (B1196258) Citrate (B86180) Uptake and Intracellular Processing in In Vitro Cell Models
The uptake of iron into cells is a critical process, and in cell culture, this is often facilitated by supplements in the growth media. While transferrin is the natural and typically most efficient pathway for iron transport into cells in a serum-containing culture, various iron compounds, including iron(III) choline citrate, can serve as effective substitutes in serum-free environments. researchgate.net
The precise mechanism of iron(III) choline citrate uptake is multifaceted. While some cell lines have demonstrated the ability to utilize ferric citrate, suggesting a transferrin-independent uptake mechanism, the efficiency of this process can vary significantly between different cell types. googleapis.comnih.gov This suggests that cells may possess diverse iron transport systems beyond the well-characterized transferrin receptor-mediated endocytosis. googleapis.comnih.gov
Studies with cultured rat hepatocytes have shed light on the potential uptake pathway of ferric citrate. These studies suggest the involvement of a specific citrate binding site on the cell membrane that shows a higher affinity for citrate when it is complexed with iron. nih.gov It is proposed that after binding, the iron-citrate complex may dissociate at the membrane, with the iron and citrate being internalized separately. nih.gov The internalization of citrate itself is a rapid process, with a significant portion being metabolized within minutes. nih.gov This uptake appears to be independent of metabolic energy in the form of ATP and vesicle acidification. nih.gov
In the context of iron(III) choline citrate, the choline moiety likely influences the compound's solubility and stability in culture media, though its direct role in the uptake mechanism at the cellular level is less defined in available research. The citrate component, however, is known to form soluble complexes with iron, which is crucial for its bioavailability to the cells. google.com
Role of Iron(III) Choline Citrate as an Iron Carrier and Transferrin Substitute in Cell Culture Systems
In the realm of biomanufacturing and cell culture, particularly for producing monoclonal antibodies and other recombinant proteins, there is a significant push to move away from animal-derived components like transferrin. googleapis.com This has necessitated the development of chemically defined, serum-free media, where alternative iron carriers are essential. sigmaaldrich.com Iron(III) choline citrate has emerged as a valuable transferrin substitute in these systems. google.com
The primary function of a transferrin substitute is to deliver iron to the cells in a soluble and non-toxic form. sigmaaldrich.com Iron(III) choline citrate fulfills this role effectively by chelating ferric iron, preventing its precipitation in the culture medium, and making it available for cellular uptake. google.comgoogle.com Its use has been shown to be advantageous in various mammalian cell culture processes, including those involving Chinese Hamster Ovary (CHO) cells, which are widely used for producing therapeutic proteins. google.com
The effectiveness of iron(III) choline citrate as a transferrin substitute is highlighted by its ability to support robust cell growth and, in many cases, enhance product titers compared to other iron sources. google.comgoogle.com This makes it a key component in many proprietary, chemically defined cell culture media designed for high-yield bioprocessing. googleapis.comgoogle.com
Impact of Iron(III) Choline Citrate on Cellular Iron Metabolism Pathways in Non-Human Systems
Once internalized, iron from iron(III) choline citrate enters the complex network of cellular iron metabolism. In non-human systems, this process mirrors the general pathways observed in mammalian cells. The internalized ferric iron (Fe³⁺) must be reduced to ferrous iron (Fe²⁺) to be metabolically active. nih.govnih.gov This reduction can occur at the cell membrane or within endosomes. nih.gov
The released ferrous iron becomes part of the labile iron pool, a transient and chelatable fraction of intracellular iron. nih.gov From this pool, iron is trafficked to various cellular compartments for essential functions. A primary destination is the mitochondria, where it is a critical cofactor for the synthesis of heme groups and iron-sulfur clusters. nih.govresearchgate.net These are fundamental components of proteins involved in cellular respiration and other metabolic processes. researchgate.net
Excess intracellular iron is detoxified and stored in the protein ferritin. nih.gov The regulation of iron uptake, storage, and utilization is tightly controlled by a sophisticated cellular machinery involving iron regulatory proteins (IRPs) and iron responsive elements (IREs) on messenger RNAs of key proteins like the transferrin receptor and ferritin. nih.govnih.gov While direct studies on the specific impact of iron(III) choline citrate on the IRP/IRE system are not extensively detailed, its role as an iron source implies its direct influence on this regulatory network. For instance, increased iron availability from iron(III) choline citrate would be expected to lead to decreased expression of the transferrin receptor and increased synthesis of ferritin to prevent iron-induced toxicity.
Comparative Biochemical Efficacy of Iron(III) Choline Citrate versus Alternative Iron Sources in Cell Culture Performance
The choice of an iron source can significantly impact the performance of a cell culture, including cell growth, viability, and productivity. Iron(III) choline citrate has been shown to be a highly effective iron source, often demonstrating superior performance compared to other commonly used iron compounds in cell culture media. google.com
In comparative studies, iron(III) choline citrate has been reported to lead to significantly higher product titers, such as monoclonal antibodies, compared to iron(II) phosphate (B84403), iron(III) pyrophosphate, and iron(III) citrate. google.com This enhanced productivity is a key advantage in biopharmaceutical manufacturing. google.com
However, it is important to note that the optimal iron source can be cell-line dependent. googleapis.com While iron(III) choline citrate shows broad utility, some cell lines may have specific requirements or transport mechanisms that favor other iron forms. For instance, some studies have investigated complex iron formulations containing iron(III) choline citrate in combination with other iron sources like iron(III) ammonium (B1175870) citrate and iron(III) pyrophosphate to achieve optimal performance across a wider range of cell types. googleapis.com
The following table summarizes the comparative efficacy of different iron sources based on available data:
| Iron Source | Key Advantages | Key Disadvantages | Cell Types/Applications |
| Iron(III) Choline Citrate | High product titers, good solubility and stability. google.comgoogle.com | Higher cost compared to simpler iron salts. google.com | Mammalian cell culture (e.g., CHO cells), monoclonal antibody production. google.com |
| Ferric Citrate | Can be used as a transferrin substitute. nih.govchemicalbook.com | Lower efficacy in some cell lines compared to iron(III) choline citrate. googleapis.comgoogle.com | Mouse hybridoma culture, various tumor cell lines. nih.govchemicalbook.com |
| Iron(II) Sulfate | Simple and inexpensive. | Prone to oxidation and precipitation in media, can generate reactive oxygen species. sigmaaldrich.com | Basal media formulations, often in combination with chelators. sigmaaldrich.com |
| Iron(III) Pyrophosphate | Alternative iron source. | Lower product titers compared to iron(III) choline citrate in some systems. google.com | Cell culture media. google.com |
| Transferrin | Natural and highly efficient iron transport. researchgate.net | Animal-derived, regulatory concerns, high cost. googleapis.com | Serum-containing media, traditional cell culture. researchgate.net |
Interactions of Iron(III) Choline Citrate with Biomolecules and Cellular Components (excluding human clinical outcomes)
The interaction of iron(III) choline citrate with biomolecules begins in the cell culture medium itself. The citrate component acts as a chelator, preventing the iron from precipitating with other medium components like phosphate. sigmaaldrich.com This maintains iron in a soluble form, which is essential for its availability to the cells.
Once inside the cell, the iron released from the complex interacts with a multitude of biomolecules. As a transition metal, iron is a key component of many enzymes and proteins. researchgate.net It participates in redox reactions that are fundamental to cellular metabolism. sigmaaldrich.com For instance, iron is a critical part of the iron-sulfur clusters found in the electron transport chain proteins within mitochondria, which are essential for ATP production. researchgate.net
The choline component of the complex is an essential nutrient involved in the synthesis of phospholipids, such as phosphatidylcholine, a major component of cellular membranes. It is also a precursor to the neurotransmitter acetylcholine (B1216132) and the methyl donor betaine. Prenatal choline supplementation has been shown to interact with iron status to epigenetically regulate certain genes in the rat hippocampus. nih.gov
The citrate component is an intermediate in the Krebs cycle (also known as the citric acid cycle), a central pathway of cellular respiration. nih.gov Studies have shown that the combination of iron and citrate can lead to an upregulation of proteins involved in ribosome formation and protein folding, while downregulating proteins involved in protein degradation. nih.govresearchgate.net This suggests a coordinated effect on enhancing the protein synthesis machinery of the cell.
However, the reactivity of iron also poses a potential for toxicity through the generation of reactive oxygen species (ROS) via the Fenton reaction. sigmaaldrich.com This can lead to oxidative stress and damage to cellular components like lipids, proteins, and DNA. The chelation of iron by citrate helps to mitigate this toxicity in the culture medium, but the management of intracellular iron levels remains a critical aspect of maintaining cell health. sigmaaldrich.com
Analytical Methodologies for the Quantitative and Qualitative Assessment of Iron Iii Choline Citrate
Chromatographic Techniques for Separation and Quantification of Iron(III)choline Citrate (B86180) (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Iron(III)choline citrate and its related species. Due to the compound's ionic and polar nature, specific HPLC modes are employed.
Reversed-phase HPLC can be used for the analysis of the choline (B1196258) component, often involving post-column enzymatic derivatization to enable sensitive fluorometric or electrochemical detection. nih.gov For the iron-citrate complex itself, the high polarity presents a challenge for traditional reversed-phase columns. Therefore, alternative chromatographic strategies are often necessary.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating highly polar compounds like iron-citrate complexes. rsc.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the retention and separation of species that are poorly retained in reversed-phase systems. Coupling HILIC with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS) provides a powerful tool for both quantification and speciation. rsc.org
Ion-exchange chromatography is another viable technique, capable of separating ions and polar molecules based on their charge. This method can be effective for separating the cationic choline from the anionic iron-citrate complex. Furthermore, ion chromatography can be optimized for the simultaneous analysis of choline and other ions in a given sample. researchgate.net
A typical HPLC method for the separation of iron complexes involves careful selection of the column, mobile phase, and detector. researchgate.netpublicationslist.org For instance, a post-column derivatization HPLC method has been modified for the simultaneous determination of Fe(II) and Fe(III) species, using a visible absorbance detector after the formation of a colored complex. researchgate.net
Table 1: Example HPLC Parameters for Iron Complex and Choline Analysis
| Parameter | Iron-Citrate Complex Analysis (HILIC) rsc.org | Choline Analysis (Reversed-Phase) nih.gov |
|---|---|---|
| Column | Hydrophilic Interaction Ion Chromatography Column | Polymeric resin with hydrophobic moiety |
| Mobile Phase | Gradient elution with acetonitrile/water containing an appropriate buffer | Isocratic elution with sodium phosphate (B84403) buffer, 3-(p-hydroxyphenyl)propionic acid, and sodium dodecylsulphate |
| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) | Post-column enzymatic derivatization followed by fluorometric detection |
| Application | Quantification of iron-citrate species in plant fluids | Quantification of choline in tissue extracts or perfusion fluids |
Spectrometric Methods for Trace Analysis and Purity Assessment (e.g., ICP-MS, Atomic Absorption Spectroscopy)
Spectrometric methods are indispensable for determining the iron content in this compound, assessing its purity, and performing trace analysis.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, offering exceptionally low detection limits and the ability to perform isotopic analysis. nih.gov It is considered a multi-element technique and is superior in sensitivity to other atomic spectroscopy methods. nih.gov For the analysis of this compound, ICP-MS can accurately quantify the total iron concentration, even in complex sample matrices. However, polyatomic interferences can be a challenge; for example, when using an argon plasma, interferences from molecular ions can affect the measurement of certain iron isotopes. nih.gov High-resolution ICP-MS can overcome these limitations, albeit at a higher cost. nih.gov
Atomic Absorption Spectroscopy (AAS) is a more traditional, yet robust and widely used, technique for quantifying single elements like iron. nih.gov It operates on the principle that atoms absorb light at specific wavelengths.
Flame Atomic Absorption Spectrometry (FAAS) is suitable for samples with higher concentrations of iron. It is a cost-effective and relatively simple method. researchgate.net
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) offers significantly higher sensitivity than FAAS, making it ideal for trace-level iron determination. nih.gov Sample preparation for both ICP-MS and AAS often involves digestion with strong acids to break down the organic components (choline and citrate) and bring the iron into a simple aqueous matrix. nih.govresearchgate.net
UV-Visible Spectrophotometry can also be employed, particularly for studying the speciation of iron(III)-citrate complexes in solution. nih.gov The formation of complexes between iron(III) and citrate results in characteristic absorption bands in the UV-visible spectrum. By monitoring changes in these spectra as a function of pH or concentration, it is possible to identify different complex species and determine their stability constants. nih.gov
Table 2: Comparison of Spectrometric Methods for Iron Analysis
| Technique | Principle | Sensitivity | Throughput | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| ICP-MS | Ionization of atoms in plasma followed by mass-to-charge ratio separation. nih.gov | Very High (ng/L to pg/L) | High (Multi-element) | Isotopic analysis capability, superior sensitivity. nih.gov | Potential for polyatomic interferences, higher instrument cost. nih.gov |
| GFAAS | Atomization in a graphite tube and measurement of light absorption. nih.gov | High (µg/L) | Low (Single-element) | Excellent sensitivity for trace analysis. nih.gov | Slower analysis time, susceptible to matrix effects. |
| FAAS | Atomization in a flame and measurement of light absorption. nih.gov | Moderate (mg/L) | Moderate (Single-element) | Robust, cost-effective, easy to operate. researchgate.net | Lower sensitivity compared to GFAAS and ICP-MS. |
| UV-Vis | Measurement of light absorption by molecules in solution. nih.gov | Low to Moderate | High | Simple, non-destructive, good for speciation studies. nih.gov | Prone to spectral interferences from other absorbing species. |
Electrochemical and Wet Chemical Methods for this compound Analysis
Electrochemical and wet chemical methods provide alternative and complementary approaches for the analysis of this compound.
Electrochemical Methods , such as voltammetry, are particularly useful for studying the redox behavior and speciation of iron-citrate complexes. nih.gov In a voltammetric experiment, the potential is varied, and the resulting current is measured. Different iron-citrate species can exhibit distinct reduction potentials. For example, studies have identified several different redox processes in voltammograms of iron(III)-citrate solutions, corresponding to the reduction of monocitrate, dicitrate, and polynuclear iron(III)-citrate complexes at different potentials and pH values. nih.gov The stability of iron(III) siderophore complexes and their reduction potentials are strongly influenced by pH. nih.gov These techniques can provide valuable information on the thermodynamic stability and coordination chemistry of the complex. nih.govnih.gov
Wet Chemical Methods encompass classical analytical techniques that rely on chemical reactions.
Colorimetric Methods: These methods involve the reaction of iron with a chromogenic agent to form a colored complex, the intensity of which is proportional to the iron concentration and can be measured with a spectrophotometer. researchgate.net Natural reagents, such as polyphenols from tea extracts, have been explored as environmentally friendly chromogenic agents for iron determination. researchgate.net
Titrimetric Methods: Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For instance, redox titrations can be used to determine the iron content after appropriate sample preparation. Gravimetric methods, as described in official compendia, can also be applied for the analysis of iron in various materials. oup.com
Table 3: Redox Processes of Iron(III)-Citrate Complexes Observed by Voltammetry nih.gov
| Approximate Potential (vs. reference electrode) | pH | Corresponding Redox Process |
|---|---|---|
| +0.1 V | 5.5 | Reduction of iron(III)-monocitrate species (Fe:cit = 1:1) |
| -0.1 V | 5.5 | Reduction of various iron(III)-dicitrate complexes |
| -0.28 V | 5.5 | Reduction of polynuclear iron(III)-citrate complex(es) |
| -0.4 V | 7.5 | Probable reduction of hydroxylated iron(III)-dicitrate species |
Method Development and Validation for this compound in Complex Biological Matrices (e.g., Cell Culture Media)
Analyzing this compound in complex biological matrices, such as cell culture media, presents significant analytical challenges. core.ac.uk Cell culture media are intricate mixtures of amino acids, vitamins, salts, glucose, and other components that can interfere with the analysis. gfi.org this compound is itself used as a component in some chemically defined media to supply iron to cells. googleapis.com Therefore, robust and validated analytical methods are crucial for quality control and for studying nutrient uptake and stability.
Method Development involves several key steps:
Sample Preparation: This is a critical step to remove interfering matrix components. Techniques may include protein precipitation, solid-phase extraction (SPE), or filtration. The goal is to isolate the analyte of interest while minimizing matrix effects.
Selection of Analytical Technique: The choice depends on the required sensitivity, selectivity, and the specific component being analyzed (iron, choline, or the intact complex). LC-MS/MS is often a powerful choice for quantifying specific molecules in complex mixtures due to its high selectivity and sensitivity. core.ac.uk For total iron, ICP-MS is preferred. nih.gov
Optimization of Conditions: For chromatographic methods, this includes optimizing the column, mobile phase, and gradient to achieve good separation from matrix components. publicationslist.org For mass spectrometry, parameters like ionization source conditions and transition monitoring are optimized.
Addressing Instability: The stability of the iron complex within the matrix and during the analytical process must be evaluated. Iron complexes can be labile and their speciation may be affected by pH and the presence of other chelating agents in the medium. publicationslist.org
Method Validation ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include:
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Matrix Effects: The effect of co-eluting, unobserved matrix components on the ionization of the target analyte. Isotope dilution analysis, where a stable isotope-labeled internal standard is used, is an effective way to correct for matrix effects and on-column phenomena. rsc.org
A rapid analytical method for free choline in bacterial culture medium has been developed using HPLC with UV detection after derivatization, demonstrating suitability for routine analyses in aqueous samples. researchgate.net
Table 4: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
|---|---|
| Specificity | Demonstrates that the signal measured is from the target analyte only. |
| Linearity & Range | Establishes a proportional relationship between concentration and signal over a defined range. |
| Accuracy (Recovery) | Measures how close the measured value is to the actual value, often assessed by spiking the matrix with a known amount of analyte. |
| Precision (RSD%) | Assesses the random error of the method through replicate analyses. |
| LOD / LOQ | Defines the lower limits of reliable measurement. |
| Robustness | Tests the method's performance with small variations in parameters like pH, temperature, or mobile phase composition. |
| Stability | Evaluates analyte stability in the matrix under specific storage and processing conditions. |
Theoretical and Computational Modeling of Iron Iii Choline Citrate
Quantum Chemical Calculations on Iron(III) Choline (B1196258) Citrate (B86180) Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, stability, and reactivity of coordination complexes. mdpi.comnrel.gov These methods can predict molecular geometries, reaction energies, and spectroscopic properties.
For the iron(III)-citrate component, quantum chemistry calculations have been employed to understand its thermodynamic stability. For instance, calculations of the free energy of iron release have shown that the iron complex with citrate is less thermodynamically stable than the iron complex with EDTA. mdpi.com One study using the B3LYP functional predicted the Fe(III)-EDTA complex to be more stable by 15.8 kcal/mol compared to the Fe(III)-citrate complex, suggesting that iron release is more favorable from the citrate complex. mdpi.com This type of calculation is crucial for predicting the reactivity and potential for iron donation to other molecules.
DFT studies have also been vital in understanding the bonding within the iron(III)-citrate system. X-ray crystallography data indicated that the hydroxyl group of the citrate molecule is involved in coordinating the Fe(III) ion and becomes deprotonated upon forming the complex. rsc.orgresearchgate.net This deprotonation has been a major point of complexity in accurately modeling the system and calculating its properties. rsc.orgresearchgate.net Quantum chemical methods help to model the electronic consequences of this deprotonation, providing a more accurate picture of the complex's structure.
Table 1: Selected Findings from Quantum Chemical Calculations on Fe(III)-Citrate
| Computational Method | System Studied | Key Finding | Reference |
| DFT (B3LYP) | Fe(III)-Citrate vs. Fe(III)-EDTA | The free energy of the Fe(III)-EDTA complex is 15.8 kcal/mol lower than that of the Fe(III)-Citrate complex, indicating higher stability for the EDTA complex. | mdpi.com |
| DFT | Fe(III)-Citrate | Confirmed the involvement and deprotonation of the citrate alcoholic group in Fe(III) coordination, a crucial factor for accurate modeling. | rsc.orgresearchgate.net |
| DFT/HSE06 | Fe3O4 Nanoparticles | Used to derive partial-atomic charges on magnetite atoms for more complex simulations. | nih.gov |
Molecular Dynamics Simulations of Iron(III) Choline Citrate Interactions with Solvents and Biomolecules
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes like solvation, conformational changes, and binding events. nih.gov A critical prerequisite for accurate MD simulations is a well-parameterized force field, which defines the potential energy of the system. nih.gov
Significant effort has been dedicated to developing and refining force fields for the components of iron(III) choline citrate. For citrate, force fields have been developed using data from first-principles simulations to accurately model its behavior in aqueous solutions. rsc.orgrsc.org Similarly, parameters for iron ions, both heme and non-heme, have been developed for common force fields like CHARMM and AMBER, which are essential for simulating metalloproteins and coordination complexes. nih.govbioexcel.eu
MD simulations have been used extensively to study the hydration of Fe(III) ions. These studies reveal details about the structure and dynamics of water molecules in the ion's hydration shells. icmp.lviv.ua For the citrate anion, MD simulations show its conformational flexibility in solution and how this is influenced by coordinating counterions. rsc.org
While direct MD simulations of the complete iron(III) choline citrate complex are not widely reported, studies on related systems provide valuable insights. For example, MD simulations of choline-based ionic liquids and deep eutectic solvents are used to investigate their hydrogen bonding networks and interactions. researchgate.net Furthermore, simulations have explored the interaction of the choline cation with biomolecules, revealing that it can bind to the minor groove of DNA through electrostatic and hydrophobic interactions. acs.org The interaction of choline-containing lipids with proteins is also an active area of simulation research, often using coarse-grained models like MARTINI to probe longer timescale events. nih.gov
To understand how the iron component might interact with biological systems, researchers have used MD to simulate Fe(III) binding to proteins. nih.gov One such study investigated an iron-binding site on the Fc domain of an IgG1 antibody, using umbrella sampling to estimate a strong binding free energy and showing that the presence of Fe(III) significantly alters the binding pocket's configuration. nih.govresearchgate.net
Table 2: Applications of Molecular Dynamics Simulations to Components and Analogs of Iron(III) Choline Citrate
| Simulation Subject | Key Insights | Reference(s) |
| Citrate Anion | Development of accurate force fields; understanding of aqueous conformation and the influence of counterions. | rsc.orgrsc.org |
| Fe(III) Ion | Characterization of hydration shells and interactions with water molecules. | icmp.lviv.ua |
| Choline Systems | Investigation of hydrogen bonding in deep eutectic solvents; characterization of interactions with biomolecules like DNA and membranes. | researchgate.netacs.orgnih.gov |
| Fe(III)-Protein Binding | Elucidation of binding mechanisms, affinity, and conformational changes in biomolecular binding pockets. | nih.govresearchgate.net |
Predicting Coordination Geometries and Stability Constants of Iron(III) Choline Citrate Complexes
The interaction between iron(III) and citrate in aqueous solution is notoriously complex, resulting in an equilibrium of multiple species, including monoiron dicitrate, dinuclear, and trinuclear oligomeric complexes. rsc.orgresearchgate.netresearchgate.net The relative concentration of these species depends on factors like pH and the iron-to-citrate molar ratio. rsc.orgresearchgate.net
The coordination geometry describes the spatial arrangement of the ligands around the central metal ion. numberanalytics.com For Fe(III), a d5 metal ion, a six-coordinate octahedral geometry is very common. numberanalytics.comlibretexts.org X-ray crystallography has confirmed various coordination modes for iron(III) citrate complexes in the solid state. researchgate.net A significant challenge in studying these complexes is the deprotonation of the citrate's alcoholic hydroxyl group upon coordination, which complicates the determination of stability constants. rsc.orgresearchgate.netnih.gov
Computational models are used in conjunction with experimental techniques like potentiometry and UV-vis spectrophotometry to determine the stability constants for the various complex species in solution. nih.govnih.gov These studies have identified several spectrally active species and calculated their formation constants. For example, a detailed study combining voltammetric and spectrophotometric measurements identified four distinct iron(III)-citrate species and reported their logβ values, providing a more reconciled model of iron(III)-citrate speciation. nih.gov
Table 3: Experimentally Determined Stability Constants (logβ) for Selected Iron(III)-Citrate Complexes
This interactive table presents stability constants for various iron(III)-citrate species, denoted as FepLqHr, where L represents the fully deprotonated citrate ligand (Cit4-). The values were determined through a combination of voltammetric and UV-vis spectrophotometric measurements at 25°C. nih.gov
| Complex Species | logβ | Reference |
| FeLH | 25.69 | nih.gov |
| FeL2H23- | 48.06 | nih.gov |
| FeL2H4- | 44.60 | nih.gov |
| FeL25- | 38.85 | nih.gov |
Advanced Research Applications and Emerging Uses of Iron Iii Choline Citrate
Rational Design and Optimization of Cell Culture Media Utilizing Iron(III)choline Citrate (B86180) for Enhanced Biological Processes
The rational design of cell culture media is fundamental for achieving robust and reproducible results in research and biotechnology. mblintl.comcontentstack.com Iron is an essential micronutrient for cellular respiration and growth, making its supplementation critical in chemically defined, serum-free media. researchgate.netdigitellinc.com Iron(III)choline citrate is one of several complex iron compounds used to optimize these media for enhanced biological processes. googleapis.com
In the development of animal protein-free media for Chinese Hamster Ovary (CHO) cells, iron and its chelator, citrate, were identified as critical for maintaining continuous cell growth. researchgate.net Research has shown that using an iron-choline-citrate complex can be advantageous compared to other iron sources like iron(II) phosphate (B84403) or iron(III) pyrophosphate. google.com Patent literature describes preferred media formulations that include this compound as one of the sole iron sources to support cell culture. googleapis.com For instance, a specific formulation might contain 200 mg/L of this compound (with a 14% iron content) alongside other iron complexes like iron(III) ammonium (B1175870) citrate and iron(III) pyrophosphate. googleapis.com The use of such chemically defined iron compounds is crucial for developing media that support consistent cell growth. researchgate.net
Below is a table comparing various iron sources used in cell culture media design.
| Iron Source | Typical Concentration Range in Media | Key Observations in Research |
| This compound | 3 to 3000 mg/L googleapis.com | Contributes to increased product titers in some cell cultivation applications compared to other iron sources. google.comgoogle.com |
| Iron(III) ammonium citrate | 4 to 4000 mg/L googleapis.com | Long-term passaging in high-iron media with ferric ammonium citrate can improve iron tolerance in CHO cells. digitellinc.com |
| Iron(III) citrate | 2 to 2000 mg/L googleapis.com | Identified alongside iron as a critical component for continuous cell growth. researchgate.net |
| Iron(III) pyrophosphate | 4 to 4000 mg/L googleapis.com | Commonly used as a complex iron source in media formulations. googleapis.com |
| Iron(II) sulfate | 0.4 to 400 mg/L googleapis.com | A low-impurity version has been shown to be suitable for various cell lines without negatively impacting performance. |
Engineering Cellular Processes via Modulated Iron Delivery with this compound in Research Settings
Researchers can modulate the intracellular environment and engineer cellular processes by carefully controlling the delivery of essential nutrients like iron. This compound can serve as a vehicle for this modulated delivery in research settings. Iron is fundamental to numerous cellular functions, and its uptake is a tightly regulated process. Cells acquire iron through mechanisms for both transferrin-bound iron and non-transferrin-bound iron (NTBI). nih.govresearchgate.net In chemically defined media lacking transferrin, NTBI transport systems are the primary route for iron uptake by cells like CHO cells. researchgate.net
By varying the concentration of iron sources such as this compound, researchers can study the cellular response to different levels of iron availability. For example, studies on hippocampal neurons have used iron chelators to induce iron deficiency and subsequent iron repletion to investigate the impact on cellular structures. nih.gov Choline (B1196258) supplementation, a key component of this compound, has been studied for its potential to restore cellular complexity in iron-deficient neurons, suggesting a synergistic or independent role in cellular engineering. nih.gov Research has shown that choline treatment of iron-deficient neurons can significantly increase dendrite complexity and the length of primary dendrites. nih.gov
The table below summarizes research findings on the effects of modulated iron and choline delivery on neuronal cells in vitro.
| Experimental Condition | Key Cellular Process Affected | Observed Outcome |
| Iron Deficiency (ID) | Dendrite Structure | Simplified dendrite complexity in hippocampal neurons. nih.gov |
| Choline Supplementation in ID Neurons | Dendrite Growth & Complexity | Increased average and total length of primary dendrites by ~15%; restored overall dendrite complexity. nih.gov |
| Iron Repletion in ID Neurons | Mitochondrial Respiration & ATP Production | Significantly improved mitochondrial respiration and ATP production rates. nih.gov |
| Choline Supplementation (General) | Gene Expression | Altered the hippocampal transcriptome in both iron-sufficient and iron-deficient models. nih.gov |
These studies demonstrate that by controlling the delivery of iron and associated molecules like choline, it is possible to engineer or influence specific cellular outcomes, providing a powerful tool for fundamental cell biology research. nih.govnih.gov
Potential Applications of this compound as a Research Tool in In Vitro Biomedical Studies (non-clinical)
This compound is a valuable research tool for in vitro biomedical studies aimed at understanding the cellular and molecular basis of physiological and pathological processes related to iron metabolism. Its use allows for the precise manipulation of iron levels in culture media to simulate conditions of iron sufficiency or deficiency.
A primary application is in neurobiology research. Studies have used in vitro models of iron deficiency to explore the impact on neuronal development. nih.gov In these models, supplementing with choline, a component of this compound, has been shown to partially restore dendrite structural complexity in developing iron-deficient mouse hippocampal neurons. nih.gov This suggests that the components of this compound can be used to probe the mechanisms underlying neuronal damage and recovery. Furthermore, research has investigated how iron deficiency and choline supplementation interact to epigenetically regulate genes critical for neural development, such as Jarid1b and Bdnf, in rat hippocampus models. nih.gov
Another application is in the study of iron bioavailability and uptake. In vitro models using cell lines like Caco-2 are employed to assess the bioavailability of iron from various sources. nih.gov While these studies often use other forms of iron like ferric ammonium citrate, the principles are directly applicable to studying the uptake and cellular processing of iron from this compound. nih.gov Such research helps to elucidate the cellular pathways involved in iron absorption and metabolism. researchgate.net
The following table outlines types of in vitro studies where a controlled iron source like this compound is applicable.
| In Vitro Study Area | Model System | Role of Controlled Iron Source | Research Objective |
| Neuronal Development | Primary mouse hippocampal neurons nih.gov | Induce iron deficiency and provide components for rescue experiments (iron, choline). | To assess the impact of iron status on dendrite structure and the restorative potential of choline. nih.gov |
| Gene Regulation Studies | Rat hippocampal tissue/cells nih.gov | Manipulate iron and choline levels to observe changes in gene expression. | To understand epigenetic mechanisms linking iron/choline to the regulation of neurodevelopmental genes. nih.gov |
| Iron Bioavailability | Caco-2 cell lines nih.gov | Serve as the iron source being tested for uptake and cellular response. | To determine the rate and mechanisms of iron absorption and its impact on cellular iron markers like ferritin. nih.gov |
| Cellular Metabolism | Various cell lines | Modulate iron availability to study effects on metabolic pathways. | To investigate the role of iron in processes like oxidative phosphorylation and fatty acid metabolism. nih.gov |
Role of this compound in Industrial Biotechnology and Bioprocess Optimization
In industrial biotechnology, the goal of bioprocess optimization extends beyond simply maximizing product yield to include ensuring process robustness, consistency, and product quality. contentstack.com The composition of cell culture media is a critical factor, and the choice of micronutrients like iron can significantly influence these parameters. This compound plays a role in this optimization by providing a reliable and chemically defined source of iron. researchgate.netgoogleapis.com
The table below highlights the role of optimized iron supplementation in various aspects of bioprocess optimization.
| Bioprocess Parameter | Role of Optimized Iron Source (e.g., this compound) | Impact on Optimization |
| Process Robustness | Provides a chemically defined component, reducing raw material variability. | Leads to more consistent and predictable cell culture performance across different batches. |
| Culture Stability | Supports sustained cell growth and viability over extended periods. researchgate.net | Essential for maintaining productive and healthy cultures in long-term processes like fed-batch or perfusion. |
| Cellular Health | Balances the essential need for iron with the risk of oxidative stress at high concentrations. digitellinc.com | Optimized concentrations can improve cell tolerance to process conditions, enhancing overall culture performance. digitellinc.com |
| Media Formulation | Enables the development of serum-free, animal-component-free media. researchgate.net | Simplifies downstream processing and improves regulatory compliance. |
Future Directions and Unexplored Research Avenues for Iron Iii Choline Citrate
Identifying Research Gaps in the Fundamental Understanding of Iron(III)choline Citrate (B86180) Chemistry and Biochemistry
A significant research gap exists in the comprehensive understanding of the coordination chemistry of iron(III) choline (B1196258) citrate. The coordination chemistry of ferric citrate alone is known to be poorly defined and complex. researchgate.netscilit.comnih.gov In aqueous solutions, ferric citrate can form various species, including mononuclear and polynuclear complexes, the distribution of which is dependent on factors like pH and the iron-to-citrate molar ratio. rsc.org The introduction of choline to this system adds another layer of complexity that has not been fully elucidated. Future research should aim to systematically characterize the different species of iron(III) choline citrate that exist in solution under physiologically relevant conditions.
Key unanswered questions in the biochemistry of iron(III) choline citrate revolve around its metabolic fate. While the bioavailability of iron from this compound has been studied, the precise mechanisms of its absorption, cellular uptake, and intracellular processing are not entirely clear. nih.govnih.gov Research is needed to understand how the entire complex is transported across biological membranes, whether it dissociates before or after uptake, and how the iron, choline, and citrate components are individually metabolized and utilized by the cell. Understanding these pathways is crucial for predicting its biological efficacy and potential interactions with other cellular components. mdpi.com
Table 1: Identified Research Gaps in the Chemistry and Biochemistry of Iron(III)choline Citrate
| Research Area | Specific Research Gap | Key Questions to Address |
|---|---|---|
| Coordination Chemistry | Incomplete characterization of species in aqueous solution. | What are the dominant mononuclear and polynuclear species of iron(III) choline citrate at physiological pH? How does the iron:citrate:choline ratio influence speciation? |
| Biochemical Metabolism | Lack of detailed understanding of metabolic pathways. | What are the specific transporters involved in the cellular uptake of iron(III) choline citrate? Does the complex remain intact during transport and intracellular trafficking? |
| Interaction with Biomolecules | Limited knowledge of interactions with cellular proteins and membranes. | How does iron(III) choline citrate interact with transferrin and other iron-binding proteins? What is its impact on cell membrane integrity and function? |
Development of Novel this compound Analogues and Derivatives for Specific Research Applications
The development of novel analogues and derivatives of iron(III) choline citrate presents a promising avenue for creating compounds with tailored properties for specific research applications. By chemically modifying the core structure, it may be possible to enhance its stability, improve its bioavailability, or target it to specific cells or tissues. For instance, modifying the choline moiety could alter the compound's solubility and membrane permeability. google.com
One potential application for novel analogues is in the field of neurodegeneration research. By conjugating neuroprotective agents to the iron(III) choline citrate complex, it might be possible to create a dual-function molecule that not only delivers iron and choline but also provides additional therapeutic benefits. rsc.org Another area of interest is the development of derivatives with altered release kinetics, allowing for the sustained delivery of iron and choline over time. This could be achieved by encapsulating the compound in biocompatible polymers or by creating prodrugs that are activated under specific physiological conditions.
Advanced In Vitro Model Systems for Studying this compound Biological Activity
The use of advanced in vitro models, such as three-dimensional (3D) organoids, offers a more physiologically relevant platform for studying the biological activity of iron(III) choline citrate compared to traditional 2D cell cultures. nih.gov Brain organoids, for example, can recapitulate key aspects of human neurodevelopment and can be used to investigate the effects of iron(III) choline citrate on neuronal differentiation, maturation, and synaptic plasticity. escholarship.orgnih.govucl.ac.ukca.gov These models could provide valuable insights into how the compound influences brain development and function, particularly in the context of iron and choline deficiencies. nih.gov
Other organoid systems, such as intestinal and liver organoids, could be employed to study the absorption, metabolism, and potential toxicity of iron(III) choline citrate in a human-relevant context. frontiersin.org These models would allow for a detailed investigation of the compound's journey through the gastrointestinal tract and its subsequent processing by the liver. Furthermore, the use of organ-on-a-chip technology could enable the study of the systemic effects of iron(III) choline citrate by integrating different organoid models in a single device. mdpi.com The application of these advanced models will be crucial for a more accurate assessment of the compound's biological activity and for bridging the gap between preclinical and clinical research. nih.gov
Integration of Omics Technologies to Elucidate this compound's Cellular Impact
The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful approach to unraveling the complex cellular impact of iron(III) choline citrate. Transcriptomic analysis can reveal changes in gene expression patterns in response to the compound, offering insights into the cellular pathways that are modulated. researchgate.net For example, studies on iron deficiency and choline supplementation have already shown significant alterations in the hippocampal transcriptome. nih.gov
Proteomics can identify changes in the abundance and post-translational modifications of proteins, providing a more direct measure of the functional changes occurring within the cell. mdpi.comfrontiersin.orgacs.orgmdpi.com This could be used to identify the specific proteins that interact with iron(III) choline citrate or its metabolites. Metabolomic studies can provide a snapshot of the metabolic state of the cell, revealing how the compound influences key metabolic pathways. Furthermore, epigenomic studies can investigate whether iron(III) choline citrate induces epigenetic modifications, such as DNA methylation and histone modifications, which can have long-lasting effects on gene expression. nih.govresearchgate.netumn.eduresearchgate.net A multi-omics approach will be essential for constructing a comprehensive picture of the cellular and molecular mechanisms of action of iron(III) choline citrate.
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Potential Application for this compound Research | Expected Insights |
|---|---|---|
| Transcriptomics | Analysis of gene expression changes in neuronal cells treated with iron(III) choline citrate. | Identification of signaling pathways and biological processes affected by the compound. |
| Proteomics | Identification of proteins that bind to iron(III) choline citrate or are differentially expressed upon treatment. | Understanding the molecular targets and functional consequences of the compound's activity. |
| Metabolomics | Profiling of cellular metabolites after administration of iron(III) choline citrate. | Elucidation of the compound's impact on cellular metabolism and energy production. |
| Epigenomics | Investigation of changes in DNA methylation and histone modifications. | Determining if iron(III) choline citrate has long-term effects on gene regulation. |
Methodological Innovations in this compound Characterization and Analysis for Academic Pursuits
Advancements in analytical techniques are crucial for a more detailed characterization and analysis of iron(III) choline citrate. High-resolution mass spectrometry techniques, such as inductively coupled plasma mass spectrometry (ICP-MS) and electrospray ionization mass spectrometry (ESI-MS), are powerful tools for iron speciation analysis and for identifying the different forms of the complex in biological samples. researchgate.netresearchgate.netdaneshyari.comfrontiersin.orgnews-medical.net The development of new chromatographic methods coupled with these techniques could improve the separation and quantification of iron(III) choline citrate and its metabolites.
Novel spectroscopic methods can also provide valuable information about the structure and electronic properties of the compound. mdpi.comjapsonline.comresearchgate.netmdpi.com For instance, Mössbauer and electron paramagnetic resonance (EPR) spectroscopy are particularly useful for probing the local environment of the iron center. nih.gov The application of these advanced analytical methods will enable a more precise and comprehensive characterization of iron(III) choline citrate, which is essential for a fundamental understanding of its chemistry and biological activity.
Q & A
Q. What are the key methodological considerations for synthesizing and characterizing iron(III) choline citrate?
Iron(III) choline citrate synthesis requires precise stoichiometric control to avoid impurities like free Fe³⁺ or unchelated choline. Characterization should include:
Q. How can researchers design experiments to assess iron(III) choline citrate’s bioavailability in cellular models?
- Cell culture : Use Caco-2 or HepG2 cells to simulate intestinal/hepatic uptake. Pre-treat cells with ascorbate to mimic physiological Fe³⁺ reduction .
- Quantification : Measure intracellular iron via ferrozine assays or fluorescent probes (e.g., Calcein-AM) .
- Controls : Include iron(III) citrate and choline chloride to isolate synergistic effects .
Advanced Research Questions
Q. How do contradictory data on iron(III) citrate’s oligonuclear vs. mononuclear structures impact mechanistic studies of iron(III) choline citrate?
Conflicting structural reports arise from:
- pH-dependent speciation : Oligonuclear complexes dominate at neutral pH, while mononuclear forms prevail in acidic conditions .
- Analytical limitations : X-ray absorption spectroscopy (XAS) resolves nuclearity, whereas FTIR may misidentify carboxylate binding modes .
Resolution Strategy :- Use complementary techniques (e.g., XAS + Mössbauer) under controlled pH.
- Compare dissolution kinetics in simulated biological fluids to infer dominant species .
Q. What advanced methodologies can resolve iron(III) choline citrate’s role in dysregulated citrate/choline metabolism in prostate cancer?
- Integrated omics : Combine transcriptomics (e.g., ACLY, ACON expression) with HR-MAS spectroscopy to link metabolic flux (low citrate, high ChoCC) to gene regulatory networks .
- PLS modeling : Statistically correlate gene expression (e.g., PLA2G7, CHKA) with metabolic profiles to identify therapeutic targets .
Q. How does photodecarboxylation of iron(III) choline citrate influence its redox behavior in algal iron uptake studies?
- Mechanism : UV irradiation induces citrate decarboxylation, generating Fe²⁺ and CO₂, critical for algal Fe assimilation .
- Experimental design :
- Use LED arrays (λ = 450 nm) to simulate sunlight.
- Quantify Fe²⁺ release via Ferene-S assays and track algal growth under Fe-deficient conditions .
Q. What statistical approaches address discrepancies between in vitro and in vivo efficacy data for iron(III) choline citrate?
Q. Methodological Guidelines for Contradictory Data Analysis
Q. Critical Evaluation of Research Gaps
- Structural dynamics : Limited in situ data on iron(III) choline citrate’s behavior in lipid bilayers or biofluids.
- Long-term toxicity : Absence of chronic exposure studies in genetically diverse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
